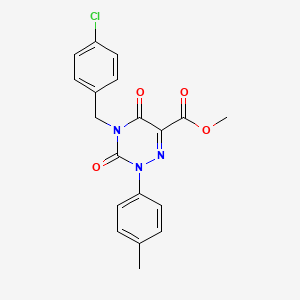![molecular formula C11H17NO3S2 B2940978 4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 866051-12-9](/img/structure/B2940978.png)
4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda~6~,4-thiazinane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as 4-Thiomorpholinepropanol, γ-3-thienyl-, 1,1-dioxide . It has a molecular formula of C11H17NO3S2 and a molecular weight of 275.39 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazinane ring attached to a thiophene ring via a propyl chain, which also carries a hydroxy group . For a more detailed structural analysis, it would be beneficial to refer to the compound’s MOL file or a dedicated chemical structure database.Scientific Research Applications
Synthesis and Biological Activity
Analogs with Anti-inflammatory and Analgesic Activities : Compounds with structural similarities to thiazinane diones, such as 4H-thieno[3,4-c]pyrazole derivatives, have been synthesized and shown to exhibit significant analgesic, anti-inflammatory, and antipyretic activities, as well as platelet antiaggregating activity comparable to acetylsalicylic acid (Menozzi et al., 1992).
Antimicrobial Metal Complexes : Derivatives of 1,3-diones like "4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda
6,4-thiazinane-1,1-dione" have been utilized to synthesize metal complexes that show moderate to excellent antimicrobial activity against various bacteria and fungi, suggesting potential for metal-derived drugs (Sampal et al., 2018).
Material Science and Polymer Synthesis
- Polycondensation for Heterocyclic Moieties : Research into polycondensation reactions, such as the combination of ionic liquids and microwave irradiation, has led to the synthesis of polymers containing heterocyclic and chromophoric moieties, highlighting the versatility of thiazinane diones in material science (Mallakpour & Rafiee, 2007).
Chemical Synthesis and Mechanistic Studies
- Novel Synthetic Routes : Studies have explored convenient synthetic methods for compounds containing thiophene units, which are structurally related to "4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda
6,4-thiazinane-1,1-dione", leading to a variety of arylthiophenes with potential for further functionalization and application in drug development and material science (Kim & Kim, 2000).
Mechanism of Action
The mechanism of action of this compound is not specified in the search results. Thiophene derivatives are known to exhibit a variety of biological activities , but the specific activities and mechanisms of this compound would need to be determined through experimental studies.
It should be stored at a temperature between 2 and 8 degrees Celsius . For more detailed physical and chemical properties, it would be beneficial to refer to the compound’s Safety Data Sheet (SDS) or a dedicated chemical properties database.
Safety and Hazards
The compound is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-thiophen-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S2/c13-5-1-11(10-2-6-16-9-10)12-3-7-17(14,15)8-4-12/h2,6,9,11,13H,1,3-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJSDLVBOBVYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda~6~,4-thiazinane-1,1-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-adamantyloxy)propyl]methanesulfonamide](/img/structure/B2940898.png)
![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2940899.png)
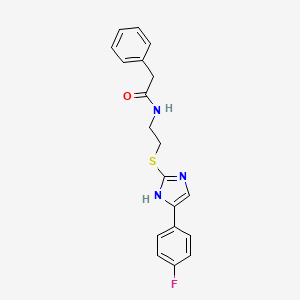
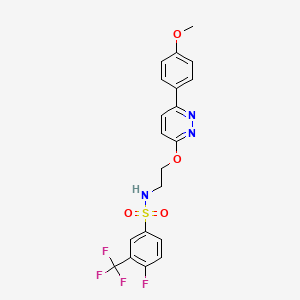
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940905.png)
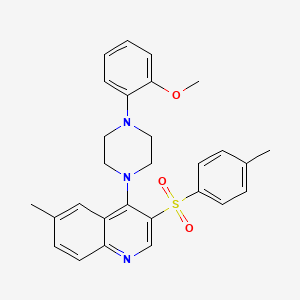
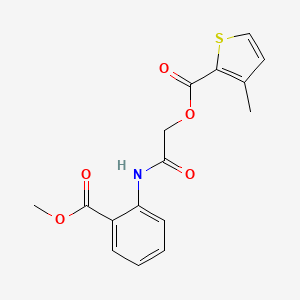
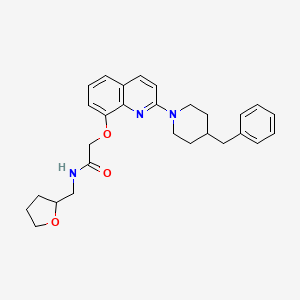
![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2940914.png)
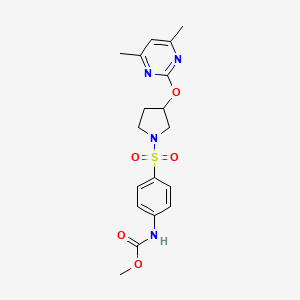
![N-[2-(2-Chloropropanoylamino)ethyl]-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide](/img/structure/B2940917.png)
